molecular formula C26H24N4O3S B11212636 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11212636
M. Wt: 472.6 g/mol
InChI Key: FQRMAIKGKAQZGC-UHFFFAOYSA-N
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Description

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a thienopyrimidine core, and a tert-butyl-substituted phenyl group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process that includes the formation of the oxadiazole ring, the thienopyrimidine core, and the subsequent coupling of these fragments. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.

    Synthesis of the Thienopyrimidine Core: The thienopyrimidine core can be constructed through a condensation reaction between a thiophene derivative and a pyrimidine precursor. This step often requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

    Coupling of Fragments: The final step involves the coupling of the oxadiazole and thienopyrimidine fragments through a nucleophilic substitution reaction. This step may require the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to activate the carboxyl group for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the production process. Additionally, the use of environmentally friendly solvents and reagents can be explored to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered electronic properties.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with altered hydrogen content

Scientific Research Applications

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structural features make it a potential candidate for drug development. It can be explored for its activity against various biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s electronic properties and stability make it suitable for use in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Biological Research: The compound can be used as a probe or tool in biological research to study cellular processes, protein interactions, and other biochemical phenomena.

    Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with active sites, allosteric sites, or other binding domains on the target molecule. The compound’s structural features, such as the oxadiazole ring and thienopyrimidine core, can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound is similar in structure but has a methyl group instead of a tert-butyl group on the phenyl ring.

    1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has a para-tolyl group instead of an ortho-tolyl group on the thienopyrimidine core.

Uniqueness

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tert-butyl group on the phenyl ring and the ortho-tolyl group on the thienopyrimidine core. These structural features can influence the compound’s chemical reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)30-24(31)22-20(13-14-34-22)29(25(30)32)15-21-27-23(28-33-21)17-9-11-18(12-10-17)26(2,3)4/h5-14H,15H2,1-4H3

InChI Key

FQRMAIKGKAQZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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